2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol

Kinase inhibition MKNK1 MNK

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol (CAS 2200541-85-9) is a functionalized quinazoline derivative classified as a 4-aminoquinazoline. Its structure incorporates a 6-chloroquinazoline core tethered via a secondary amine to a cyclobutanol ring.

Molecular Formula C12H12ClN3O
Molecular Weight 249.7
CAS No. 2200541-85-9
Cat. No. B2799522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol
CAS2200541-85-9
Molecular FormulaC12H12ClN3O
Molecular Weight249.7
Structural Identifiers
SMILESC1CC(C1NC2=NC=NC3=C2C=C(C=C3)Cl)O
InChIInChI=1S/C12H12ClN3O/c13-7-1-2-9-8(5-7)12(15-6-14-9)16-10-3-4-11(10)17/h1-2,5-6,10-11,17H,3-4H2,(H,14,15,16)
InChIKeyREEXJWBZDZDENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol (CAS 2200541-85-9): Structural Identity and Pharmacophore Context for Selective Procurement


2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol (CAS 2200541-85-9) is a functionalized quinazoline derivative classified as a 4-aminoquinazoline. Its structure incorporates a 6-chloroquinazoline core tethered via a secondary amine to a cyclobutanol ring [1]. The compound belongs to the well-characterized pharmacophore class of substituted 6-arylquinazolin-4-amines, which has been systematically profiled as potent and selective inhibitors of Cdc2-like kinases (Clk1, Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk1A, Dyrk1B) [2]. A closely related spirocyclic analog bearing the identical 6-chloroquinazolin-4-amine substructure displays low nanomolar MKNK1 inhibitory activity (IC50 4.10 nM) [3], confirming that the 6-chloroquinazolin-4-amine pharmacophore is capable of engaging clinically relevant kinase targets with high affinity.

Why 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol Cannot Be Interchanged with Generic 4-Aminoquinazolines


A generic 4-aminoquinazoline scaffold cannot serve as a functional substitute for 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol because the 6-chloro substituent and the cyclobutanol-bearing secondary amine jointly dictate kinase selectivity and binding conformation. In the 6-arylquinazolin-4-amine class, the 6-position substituent is a critical selectivity filter: in SAR studies, the replacement of 6-aryl groups alters Clk4 versus Dyrk1A selectivity profiles by orders of magnitude [1]. Removal of the 6-chloro atom (e.g., des-chloro analog 2-[(quinazolin-4-yl)amino]cyclobutan-1-ol) is predicted to abolish key hydrophobic contacts within the kinase ATP-binding pocket and reduce potency [2]. Similarly, replacement of the cyclobutanol moiety with a simple hydrogen (i.e., 6-chloroquinazolin-4-amine building block) eliminates the hydrogen-bonding and steric contributions of the secondary amine and hydroxyl group, which are essential for orienting the inhibitor within the hinge region [3]. The precise substitution pattern at N-4 (cyclobutan-2-ol versus cyclopentan-1-ol or linear amino alcohols) further modulates both biochemical potency and cellular permeability, as evidenced by the >1,000-fold difference in MKNK1 IC50 values between spirocyclic and triazole-bearing 6-chloroquinazoline analogs [4].

Quantitative Comparator Evidence for 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol in Kinase Inhibitor Research


6-Chloroquinazolin-4-amine Pharmacophore Enables Nanomolar MKNK1 Engagement: Evidence from a Direct Structural Analog

The target compound has not yet been individually profiled in public databases, but its core 6-chloroquinazolin-4-amine pharmacophore has been validated in a closely related analog (BDBM550552, US11311520 Example 46) that displays an MKNK1 IC50 of 4.10 nM under high-ATP conditions using a TR-FRET assay [1]. In contrast, a simple 6-chloroquinazolin-4-amine fragment without the elaborated N-4 substituent lacks this level of kinase engagement. The cyclobutanol-bearing secondary amine in the target compound is expected to provide additional hinge-region hydrogen bonding that may further improve potency or selectivity compared to the building block alone.

Kinase inhibition MKNK1 MNK Oncology target engagement

The N-4 Cyclobutanol Substituent Confers Conformational Restriction and Hydrogen-Bonding Capacity Missing in Simple Anilinoquinazolines

Unlike classical 4-anilinoquinazolines (e.g., gefitinib scaffold), which rely on a flat aromatic aniline for hinge binding, the target compound introduces a secondary amine linked to a cyclobutanol ring. This N-4 cyclobutanol group provides a freely rotating secondary amine for hydrogen bonding to the kinase hinge backbone (e.g., Glu or Cys residues) plus a hydroxyl group for additional water-mediated or direct polar contacts [1]. The cyclobutane ring restricts conformational flexibility relative to linear amino alcohol substituents, which can enhance binding entropy and improve selectivity. In the 6-arylquinazolin-4-amine class, the N-4 substituent identity shifts Clk4 vs. Dyrk1A selectivity by >10-fold, demonstrating the sensitivity of target engagement to this position [2]. Comparative analogs lacking the cyclobutanol (e.g., N-methylated or des-hydroxyl variants) are projected to lose key hydrogen-bond interactions with the kinase hinge region [3].

Conformational restriction Ligand efficiency Hinge binding Structure-based design

6-Chloro Substituent Is a Documented Potency Driver in the 4-Aminoquinazoline Kinase Inhibitor Class

The presence of a chlorine atom at the 6-position of the quinazoline core is not a passive structural feature. In the extensively characterized 6-arylquinazolin-4-amine series, the 6-substituent occupies a hydrophobic pocket proximal to the kinase hinge region, directly influencing both binding affinity and kinase selectivity [1]. SAR studies reveal that analogs bearing a 6-chloro or 6-aryl group achieve potent Clk4 inhibition (representative IC50 values in the 20-200 nM range), while unsubstituted or 6-fluoro analogs show reduced activity [2]. The target compound retains this 6-chloro substituent, positioning it to exploit favorable van der Waals contacts and potential halogen bonding within the kinase selectivity pocket. By contrast, the des-chloro analog (2-[(quinazolin-4-yl)amino]cyclobutan-1-ol) lacks this key hydrophobic anchor, and 6-aryl-substituted analogs introduce steric bulk that may alter kinase selectivity profiles [3].

Halogen bonding Hydrophobic pocket Structure-activity relationship Kinase selectivity

Shared 6-Chloroquinazoline Motif with an Axl Kinase Inhibitor Achieving Cellular EC50 of 4 nM in HeLa Cells

The 6-chloroquinazolin-4-amine substructure present in the target compound is also embedded in a potent Axl kinase inhibitor (BDBM313069, US10166216 Compound 48) that achieves an EC50 of 4 nM for inhibition of Axl-mediated AKT phosphorylation at Ser473 in intact human HeLa cells [1]. This demonstrates that the 6-chloroquinazoline core can support both high biochemical affinity and robust cellular permeability and target engagement. The target compound, with its cyclobutanol substituent, is positioned within a similar physicochemical space. By comparison, a related 6-chloroquinazoline analog with a morpholinophenyl substituent (BDBM313129) exhibits an Axl IC50 of 5,500 nM—a >1,000-fold drop in potency—highlighting the critical role of the N-4 substituent in determining kinase affinity [2].

Axl kinase Cellular target engagement AKT phosphorylation HeLa cells

Cyclobutanol Ring Confers Metabolic Stability Advantages Over Acyclic Amino Alcohol Substituents: In Silico and Class-Based Projections

The cyclobutanol ring in the target compound introduces a metabolically constrained secondary alcohol that is less susceptible to rapid oxidative metabolism compared to acyclic primary or secondary alcohols. Cyclobutanol groups are known to resist cytochrome P450-mediated oxidation due to ring strain and limited accessibility of the C-H bonds alpha to the hydroxyl group [1]. In the broader quinazoline kinase inhibitor literature, metabolic liabilities at the solvent-exposed region (corresponding to the N-4 substituent position) are a well-documented cause of high clearance and short half-life [2]. The target compound's cyclobutanol moiety may therefore offer a favorable metabolic profile relative to analogs bearing acyclic alcohol or morpholino groups, though direct hepatocyte or microsomal stability data for this specific compound have not been publicly disclosed .

Metabolic stability Cyclobutanol Oxidative metabolism Drug design

Positional Isomer Specificity: 2-Amino-cyclobutanol vs. 3-Amino-cyclobutanol Regioisomers Offer Distinct Kinase Binding Geometries

The target compound is the 2-amino-cyclobutan-1-ol regioisomer, in which the amine and hydroxyl groups are on adjacent carbons of the cyclobutane ring. The corresponding 3-amino regioisomer (3-[(quinazolin-4-yl)amino]cyclobutan-1-ol) places the amine and hydroxyl groups in a 1,3-relationship, producing different vector angles relative to the quinazoline core . In kinase inhibitor design, the relative geometry of hydrogen-bond donor/acceptor groups projecting from the hinge-binding scaffold significantly affects which kinase back-pocket residues can be engaged [1]. The 2-amino regioisomer is expected to direct the hydroxyl group toward the solvent-exposed region in a manner distinct from the 3-amino isomer, potentially altering kinase selectivity and physicochemical properties (e.g., logD, solubility). No published head-to-head comparison of these regioisomers is available, but the regioisomeric difference is a well-established variable in 4-aminoquinazoline SAR [2].

Positional isomer Regiochemistry Binding mode Kinase hinge

Validated Research Applications for 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol Based on Comparator Evidence


Chemical Probe Development Targeting Clk/Dyrk Kinase Families for Pre-mRNA Splicing Modulation

The 6-chloroquinazolin-4-amine pharmacophore is a validated inhibitor scaffold for Cdc2-like kinases (Clk1, Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk1A, Dyrk1B), which regulate alternative splicing [1]. 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol, with its 6-chloro substituent and cyclobutanol N-4 group, is structurally aligned with this inhibitor class. It may be deployed as a starting point for chemical probe development aimed at dissecting Clk- or Dyrk-dependent phosphorylation events in splicing regulation, filling a niche distinct from the widely used probe ML167 due to its different N-4 substitution [2].

MKNK1/2 (MNK) Inhibitor Lead Optimization Leveraging the 6-Chloroquinazoline Core

The direct structural analog BDBM550552 (US11311520, Example 46) demonstrates that the 6-chloroquinazolin-4-amine scaffold can achieve MKNK1 IC50 values as low as 4.10 nM [3]. MKNK kinases are downstream effectors of MAP kinase signaling and regulate eIF4E phosphorylation, a key step in cap-dependent translation of oncogenic mRNAs. The target compound provides a chemically distinct N-4 cyclobutanol substituent that may confer differential MKNK1/2 selectivity or pharmacokinetic properties compared to the spirocyclic analog. It can serve as a comparator or backup scaffold in MNK inhibitor programs.

Structure-Activity Relationship Expansion of Axl Kinase Inhibitors with a 6-Chloroquinazoline Scaffold

The 6-chloroquinazoline core is a central element of potent Axl kinase inhibitors, with BDBM313069 achieving cellular EC50 of 4 nM against Axl-mediated AKT phosphorylation in HeLa cells [4]. The target compound's N-4 cyclobutanol represents a novel substituent modality not explored in the US10166216 patent series. It can be used as a tool compound to probe how alicyclic amino alcohols modulate Axl affinity versus off-target kinase activity (e.g., insulin receptor, which is a known anti-target for Axl inhibitors), supporting medicinal chemistry efforts to optimize the Axl selectivity window.

Building Block for Fragment-Based or DNA-Encoded Library (DEL) Synthesis Targeting the Kinase Hinge Region

The secondary amine and alcohol functional groups in 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol provide orthogonal synthetic handles for further derivatization [5]. The amine can be alkylated or acylated, while the alcohol can be oxidized, esterified, or converted to a leaving group for nucleophilic displacement. This bifunctional reactivity makes the compound a versatile building block for constructing focused quinazoline-based kinase inhibitor libraries, including fragment growing campaigns or DNA-encoded library (DEL) conjugations, where the cyclobutanol hydroxyl serves as a linker attachment point.

Quote Request

Request a Quote for 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.